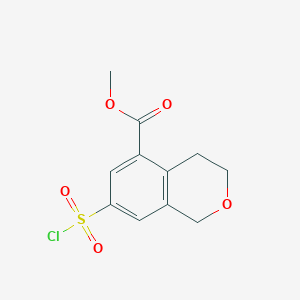

Methyl 7-chlorosulfonyl-3,4-dihydro-1H-isochromene-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

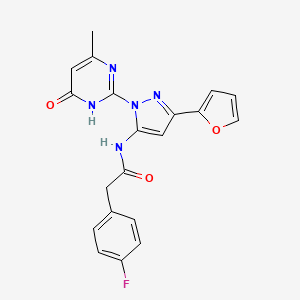

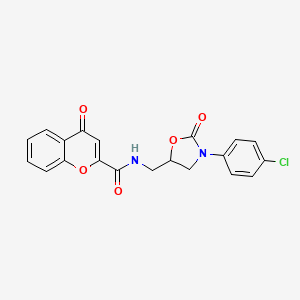

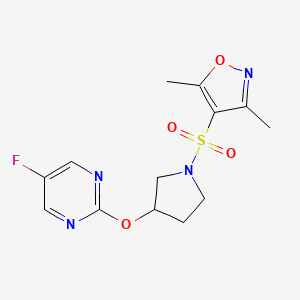

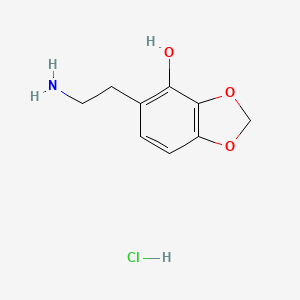

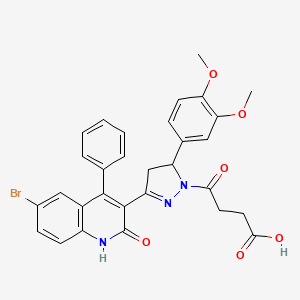

“Methyl 7-chlorosulfonyl-3,4-dihydro-1H-isochromene-5-carboxylate” is a chemical compound with the CAS Number: 2138216-46-1 . It has a molecular weight of 290.72 . The IUPAC name for this compound is methyl 7- (chlorosulfonyl)isochromane-5-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11ClO5S/c1-16-11(13)10-5-8(18(12,14)15)4-7-6-17-3-2-9(7)10/h4-5H,2-3,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Aplicaciones Científicas De Investigación

Recovery and Reuse of Solvents

- The production process of intermediates like Methyl 3 - chlorosulfonyl - thiophene - 2 - carboxylate, related to Methyl 7-chlorosulfonyl-3,4-dihydro-1H-isochromene-5-carboxylate, uses significant amounts of acetic acid as a solvent. Research has shown that while azeotropic distillation is ineffective for acetic acid recovery due to the effluent's complexity, extraction methods can successfully recover acetic acid, allowing it to be reused in the production process (Wang Tian-gui, 2006).

Synthesis of Antitumor Agents

- The compound has been implicated in the synthesis pathways leading to novel broad-spectrum antitumor agents. For example, interactions involving isocyanates and specific derivatives in cold methanol or ethanol can yield compounds with curative activity against leukemia, showcasing the potential of derivatives of this compound in medicinal chemistry (M. Stevens et al., 1984).

Development of Organic Synthesis Methods

- Advanced organic synthesis methods have utilized derivatives of this compound for creating complex molecules. For instance, the compound's derivatives have been involved in total synthesis processes, highlighting its role in facilitating the construction of intricate organic structures (Nikola Topolovčan et al., 2021).

Enabling Chemical Transformations

- The compound is foundational in chemical transformations that yield novel molecular structures with potential applications in drug development and material sciences. For example, direct conversions and chlorosulfonylation reactions have been documented, demonstrating the versatility of this compound and its derivatives in organic chemistry (A. M. Qaisi et al., 2004).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 7-chlorosulfonyl-3,4-dihydro-1H-isochromene-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO5S/c1-16-11(13)10-5-8(18(12,14)15)4-7-6-17-3-2-9(7)10/h4-5H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVFDKPKDJDSGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=C1CCOC2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{6-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2699855.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B2699856.png)

![4-[(Z)-1-(dimethylamino)-2-piperidinoethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2699860.png)

![3-(2,6-dichlorobenzyl)-2-methyl-1-[3-(trifluoromethyl)benzyl]-4(1H)-pyridinone](/img/structure/B2699861.png)

![[3,4-Bis(acetyloxy)-5-acetamido-6-(2-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2699867.png)

![Methyl 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2699870.png)

![4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2699872.png)